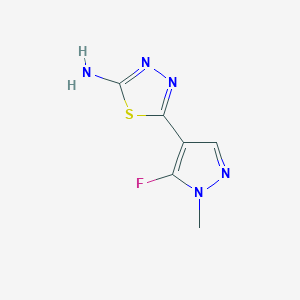
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a complex chemical compound recognized for its utility in various fields of scientific research. This compound combines a cyclopropyl group with a triazinyl and acetamide structure, exhibiting unique chemical properties that make it valuable in numerous applications, including synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. Initially, cyclopropylamine undergoes a reaction with ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the corresponding acid. This acid then reacts with thionyl chloride to form an acid chloride, which is coupled with a triazine derivative (bearing dimethylamino and morpholino groups) to yield the final compound.
Industrial Production Methods: The industrial production of this compound involves similar synthetic steps but is optimized for scale. Efficient synthesis relies on maintaining precise reaction conditions—temperature control, choice of solvents, and the use of catalysts—to ensure high yield and purity. Continuous flow processes and automated synthesis equipment are often employed to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation, especially at the cyclopropyl or dimethylamino sites, forming various oxidation products.
Reduction: Reduction reactions often target the triazine ring, potentially reducing it to dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur on the triazine ring, where different nucleophiles may replace the dimethylamino or morpholino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminium hydride can be used as reducing agents.
Substitution: Conditions often include polar aprotic solvents and moderate temperatures, with nucleophiles such as amines or thiols.
Major Products: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted triazine compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is employed in diverse research areas:
Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Explored for therapeutic applications due to its potential bioactivity and interaction with specific biological pathways.
Industry: Used in the development of novel materials and in catalytic processes due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism by which 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets:
Molecular Targets: The compound targets enzymes or receptors that interact with its triazinyl structure, often modulating their activity.
Pathways Involved: It influences biochemical pathways involving signal transduction, enzyme catalysis, or cellular metabolism, depending on its binding affinity and specificity.
Comparación Con Compuestos Similares
2-cyclopropyl-N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
2-cyclopropyl-N-((4-(dimethylamino)-6-(pyrrolidino)-1,3,5-triazin-2-yl)methyl)acetamide
These compounds share similar triazine cores but differ in the substituent groups, affecting their reactivity and applications.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-20(2)14-17-12(10-16-13(22)9-11-3-4-11)18-15(19-14)21-5-7-23-8-6-21/h11H,3-10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUJPUVEDXSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2555820.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2555821.png)
![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2555823.png)




ammoniumolate](/img/structure/B2555834.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
